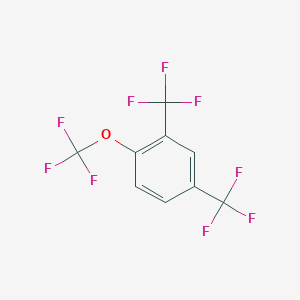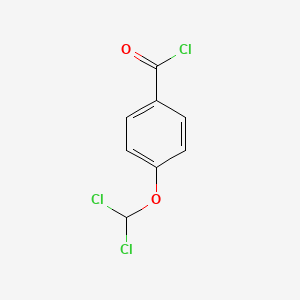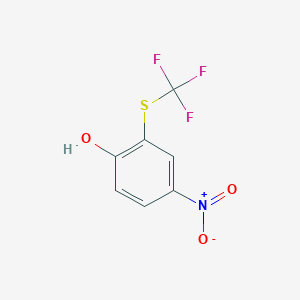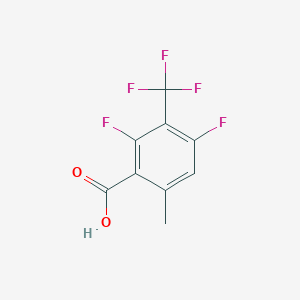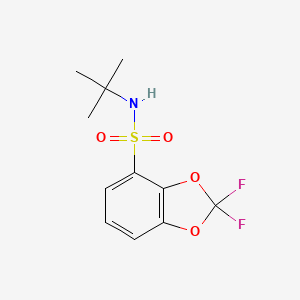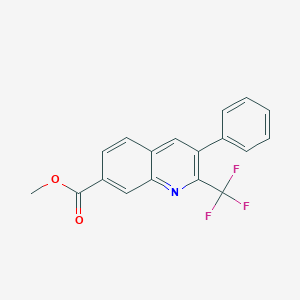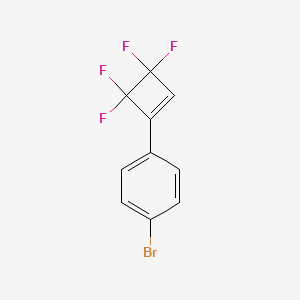
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bromobenzene moiety attached to a tetrafluorocyclobutene ring, making it valuable for applications in materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene typically involves the following steps:
Formation of Tetrafluorocyclobutene: The tetrafluorocyclobutene ring can be synthesized through a involving a fluorinated precursor.
Bromination: The bromobenzene moiety is introduced through a bromination reaction, where bromine is added to a benzene ring under controlled conditions.
Coupling Reaction: The final step involves coupling the tetrafluorocyclobutene ring with the bromobenzene moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes using high-purity reagents, precise temperature control, and efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromobenzene moiety.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound serves as a building block for synthesizing pharmaceutical intermediates and active ingredients.
Organic Synthesis: It is valuable in organic synthesis for constructing complex molecular architectures.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene involves its interaction with various molecular targets. The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, while the tetrafluorocyclobutene ring can undergo cycloaddition reactions. These interactions enable the compound to form stable complexes with other molecules, facilitating its use in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,3,3-Tetrafluorocyclobutyl)benzene: Similar structure but lacks the bromine atom.
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)chlorobenzene: Similar structure with chlorine instead of bromine.
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)iodobenzene: Similar structure with iodine instead of bromine.
Uniqueness
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is unique due to the presence of both the tetrafluorocyclobutene ring and the bromobenzene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRDVIODCKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
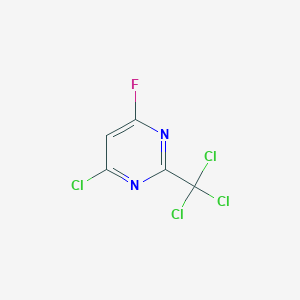
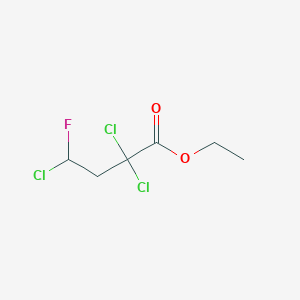
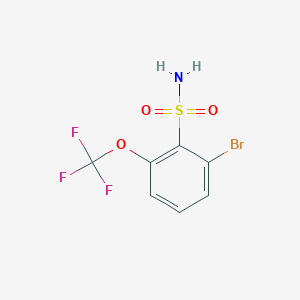
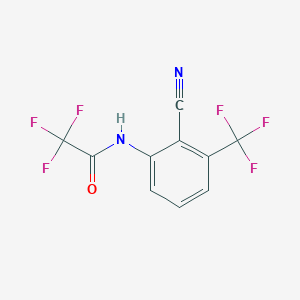
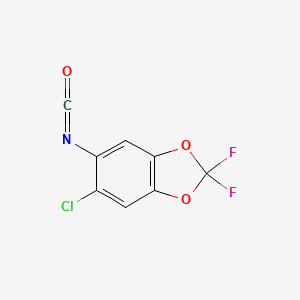

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
